molecular formula C12H15N B8321073 1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline

1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline

Cat. No.: B8321073
M. Wt: 173.25 g/mol
InChI Key: BWLTWZFBAVVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinoline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinoline

InChI

InChI=1S/C12H15N/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,12H,3,6-9H2

InChI Key

BWLTWZFBAVVDDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=CC=CC=C3CN2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one (10.8 g, 58.3 mmol) [G. M. Coppola, J. Heterocycl. Chem., 181, 18, 767] in phosphorus oxychloride (100 ml) was heated at reflux for 1.5 h. Upon cooling, the solvent was removed in vacuo to give an oil. This oil was immediately taken up in cold methanol (275 ml) and sodium borohydride (4.0 g) was added portionwise to this solution while maintaining the reaction mixture at 0° C. The solvent was concentrated and the residue was dissolved in water and washed twice with ethyl acetate. The aqueous solution was made basic with potassium carbonate solution and extracted with ethyl acetate. The organic phase was dried (magnesium sulfate) and concentrated to give an oil. Column chromatography on silica gel gave unreacted starting material (3.57 g, 36%) and the title compound (4.2 g, 63% based on recovered starting material) as a light oil; MS 174 (M+H)+ ; NMR (CDCl3) 7.0-7.2 (broad m, 4H), 4.13 (d, 1H, J=15), 3.40 (d, 1H, J=15), 3.27 (dt, 1H), 2.9-3.1 (M, 1H), 2.71 (t, 1H), 1.4-2.4 (m, 6H).
Name
2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
275 mL
Type
solvent
Reaction Step Four
Yield
63%

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